molecular formula C8H7N3O B1279901 4-Aminoquinazolin-2-ol CAS No. 50440-88-5

4-Aminoquinazolin-2-ol

Cat. No. B1279901
CAS RN: 50440-88-5
M. Wt: 161.16 g/mol
InChI Key: NXBWFXMEJVOABP-UHFFFAOYSA-N
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Description

4-Aminoquinazolin-2-ol, also known as 2-amino-4(3H)-quinazolinone, is a compound with the molecular formula C8H7N3O and a molecular weight of 161.16 . It is commonly used in research and development .


Synthesis Analysis

The synthesis of 4-aminoquinazoline derivatives involves various methods including nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

The molecular structure of 4-Aminoquinazolin-2-ol consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings .


Physical And Chemical Properties Analysis

4-Aminoquinazolin-2-ol has a density of 1.5±0.1 g/cm3, a boiling point of 489.6±37.0 °C at 760 mmHg, and a flash point of 249.9±26.5 °C . The exact mass is 161.058914 and the LogP value is -0.27 .

Safety And Hazards

The safety information for 4-Aminoquinazolin-2-ol indicates that it may cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-amino-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBWFXMEJVOABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474748
Record name 4-aminoquinazolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoquinazolin-2-ol

CAS RN

50440-88-5
Record name 4-aminoquinazolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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